In Vivo Potency: Blockade of Acetylcholine-Induced Intestinal Spasm in Canine Model
Anisotropine methylbromide (A.M.) demonstrated effective blockade of acetylcholine (ACh)-induced intestinal spasm in anesthetized dogs. The study, which used atropine as a positive control, found that A.M. selectively abolished the vocalization response to ACh administered into the mesenteric artery [1]. While the study does not provide a direct IC50 comparison for the in vivo spasm model, the effective dose of A.M. for blocking intestinal contraction was established and compared to the baseline ACh response. The potency was assessed relative to the known effect of atropine in this model, which was previously characterized by Taira et al. [2]. The study confirmed that A.M., like atropine, acts through a muscarinic mechanism.
| Evidence Dimension | Inhibition of ACh-induced intestinal contraction (in vivo) |
|---|---|
| Target Compound Data | Effective blockade observed; specific dose-response data not detailed in abstract |
| Comparator Or Baseline | Atropine (effective in same model, previously characterized) |
| Quantified Difference | Qualitative confirmation of muscarinic mechanism |
| Conditions | Anesthetized dogs; ACh administered into mesenteric artery branch |
Why This Matters
This validates that the compound retains antispasmodic activity in a complex in vivo system, confirming its utility for functional studies beyond isolated tissue baths.
- [1] Nakayama K, et al. Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. Jpn J Pharmacol. 1972;22(2):215-20. View Source
- [2] Taira et al. (as cited in Nakayama et al., 1972). View Source
